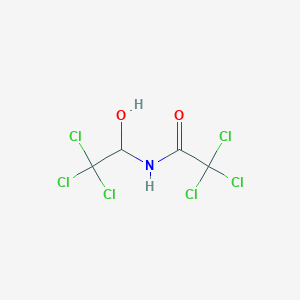

2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

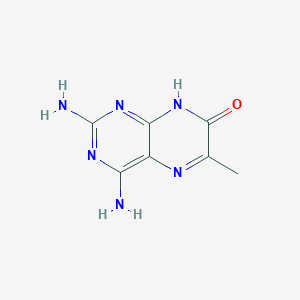

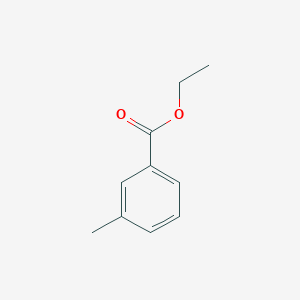

2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide, also known as TCA, is a chemical compound that has been widely used in scientific research for its unique properties. TCA is a derivative of acetamide and is a white crystalline solid that is soluble in water and organic solvents. TCA has been used in various fields of research, including biochemistry, pharmacology, and toxicology.

Wissenschaftliche Forschungsanwendungen

2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide has been widely used in scientific research for its unique properties. 2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide has been used as a protein denaturant, which disrupts the structure of proteins by breaking hydrogen bonds and disulfide bonds. This property has been utilized in the study of protein folding and aggregation. 2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide has also been used as a reagent for the determination of sulfhydryl groups in proteins. 2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide reacts with sulfhydryl groups to form a stable product that can be quantified using spectrophotometry. 2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide has also been used in the study of enzyme kinetics, where it acts as an inhibitor of certain enzymes.

Wirkmechanismus

The mechanism of action of 2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide is based on its ability to disrupt the structure of proteins by breaking hydrogen bonds and disulfide bonds. 2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide binds to the hydrophobic regions of proteins and causes them to unfold. This results in the exposure of hydrophobic residues that are normally buried in the interior of the protein. The exposed hydrophobic residues can then interact with other hydrophobic residues, leading to protein aggregation.

Biochemische Und Physiologische Effekte

2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide has been shown to have several biochemical and physiological effects. 2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide has been shown to induce oxidative stress in cells, which can lead to cell death. 2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide has also been shown to affect the function of ion channels, which are involved in the transmission of signals in neurons.

Vorteile Und Einschränkungen Für Laborexperimente

2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide has several advantages and limitations for lab experiments. 2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide is a relatively inexpensive reagent that is readily available. 2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide is also stable under normal laboratory conditions, which makes it easy to store and transport. However, 2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide has a relatively low solubility in water, which can limit its use in aqueous solutions. 2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide can also be toxic to cells at high concentrations, which can limit its use in cell-based assays.

Zukünftige Richtungen

There are several future directions for the use of 2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide in scientific research. 2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide can be used in the study of protein misfolding diseases, such as Alzheimer's and Parkinson's disease. 2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide can also be used in the study of protein aggregation, which is a common feature of many neurodegenerative diseases. 2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide can also be used in the development of new drugs that target protein aggregation. Finally, 2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide can be used in the study of enzyme kinetics, where it can be used to identify new inhibitors of enzymes.

Synthesemethoden

The synthesis of 2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide can be achieved through the reaction of 2,2,2-trichloroethanol and acetyl chloride in the presence of a base such as pyridine. The reaction results in the formation of 2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide as a white crystalline solid. The purity of 2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide can be enhanced through recrystallization using solvents such as ethanol or acetone.

Eigenschaften

CAS-Nummer |

18271-89-1 |

|---|---|

Produktname |

2,2,2-Trichloro-n-(2,2,2-trichloro-1-hydroxyethyl)acetamide |

Molekularformel |

C4H3Cl6NO2 |

Molekulargewicht |

309.8 g/mol |

IUPAC-Name |

2,2,2-trichloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide |

InChI |

InChI=1S/C4H3Cl6NO2/c5-3(6,7)1(12)11-2(13)4(8,9)10/h1,12H,(H,11,13) |

InChI-Schlüssel |

PEQMUUMLEPJMCU-UHFFFAOYSA-N |

SMILES |

C(C(Cl)(Cl)Cl)(NC(=O)C(Cl)(Cl)Cl)O |

Kanonische SMILES |

C(C(Cl)(Cl)Cl)(NC(=O)C(Cl)(Cl)Cl)O |

Andere CAS-Nummern |

18271-89-1 |

Piktogramme |

Irritant |

Synonyme |

2,2,2-trichloro-N-(2,2,2-trichloro-1-hydroxy-ethyl)acetamide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-[(E,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide](/img/structure/B93116.png)

![1,2-Diphenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B93122.png)

![1-Cyclohexyl-3-[(3-nitro-P-tolyl)sulphonyl]urea](/img/structure/B93128.png)